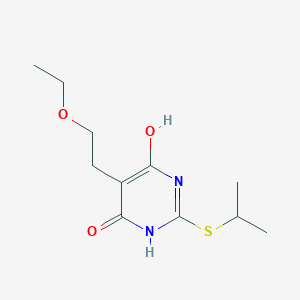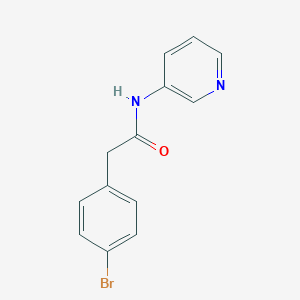![molecular formula C16H17NO3 B276825 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester](/img/structure/B276825.png)
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester, also known as AH-7921, is a synthetic opioid drug that was first synthesized in the 1970s. It is structurally similar to other opioids such as fentanyl and morphine, but it has a unique chemical structure that gives it different properties and effects. AH-7921 has gained attention in recent years due to its potential as a research tool in the field of neuroscience.
Mécanisme D'action
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester acts as an agonist at the mu-opioid receptor, which leads to the activation of downstream signaling pathways and the release of neurotransmitters such as dopamine and serotonin. This results in pain relief and feelings of euphoria. 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester also has some affinity for the kappa-opioid receptor, which may contribute to its effects on stress and anxiety.
Biochemical and Physiological Effects:
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester has similar effects to other opioids, including pain relief, sedation, and euphoria. It has been shown to have a higher potency than morphine in animal models, but it is less potent than fentanyl. 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester has also been shown to have a longer duration of action than morphine.
Avantages Et Limitations Des Expériences En Laboratoire
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor. It has also been shown to be effective in animal models of pain and addiction. However, there are also limitations to its use, including the potential for abuse and addiction. Researchers must take precautions to ensure that 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester is used safely and responsibly in laboratory experiments.
Orientations Futures
There are several potential future directions for research on 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester. One area of interest is the development of novel opioid drugs based on the structure of 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester, with the goal of creating safer and more effective pain medications. Another area of interest is the study of the long-term effects of 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester on the brain and behavior, including its potential for addiction and withdrawal. Finally, researchers may continue to use 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester as a tool to study the mechanisms of opioid receptor signaling and the effects of opioids on the brain and behavior.
Méthodes De Synthèse
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester can be synthesized using a variety of methods, but the most common method involves the condensation of 4,4-dimethyl-2-cyclohexen-1-one with ethyl chloroacetate, followed by reduction with lithium aluminum hydride. The resulting product can then be purified using standard chromatography techniques.
Applications De Recherche Scientifique
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester has been used in scientific research to study the mechanisms of opioid receptor signaling and the effects of opioids on the brain and behavior. It has been shown to have high affinity for the mu-opioid receptor, which is involved in pain relief and reward processing. 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester has also been used to study the role of the kappa-opioid receptor in stress and anxiety.
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
ethyl 6-oxo-7,8,9,10-tetrahydro-5H-cyclohepta[b]indole-2-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)10-7-8-13-12(9-10)11-5-3-4-6-14(18)15(11)17-13/h7-9,17H,2-6H2,1H3 |
Clé InChI |
PZHYUMZMPMKXRM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCCC3=O |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B276745.png)
![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B276746.png)
![3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B276750.png)
![2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276751.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276752.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B276758.png)
![2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B276759.png)

![N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B276761.png)
![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
![Isobutyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B276770.png)
